N,N,4-Trimethylpyrimidin-5-amine
Description
N,N,4-Trimethylpyrimidin-5-amine is a pyrimidine derivative featuring three methyl substituents: two on the N5-amino group and one at the C4 position. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them key scaffolds in pharmaceuticals and agrochemicals. The methylation pattern in this compound enhances lipophilicity and may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
N,N,4-trimethylpyrimidin-5-amine |
InChI |
InChI=1S/C7H11N3/c1-6-7(10(2)3)4-8-5-9-6/h4-5H,1-3H3 |
InChI Key |
MRFUZFLHXXXEJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=NC=C1N(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Amidines with α,β-Unsaturated Nitriles
A widely adopted strategy for pyrimidine synthesis involves the reaction of amidines with α,β-unsaturated nitriles. For example, the preparation of 2-n-propyl-4-amino-5-methoxymethylpyrimidine (a structural analog) employs butyramidine and α-methoxymethyl-β-methoxyacrylonitrile under low-temperature conditions (−10°C to +20°C). Adapting this method, N,N,4-Trimethylpyrimidin-5-amine could be synthesized via cyclocondensation of a methyl-substituted amidine with a nitrile bearing pre-installed methyl groups. Key parameters include:
- Stoichiometry : A 0.4–1.5 molar excess of the nitrile component ensures complete conversion of the amidine.
- Temperature Control : Reactions conducted at 0–10°C minimize side reactions and improve yield (>90%).
- Workup : Precipitation of the product during the reaction allows isolation by filtration, followed by washing with methyl tert-butyl ether (MTB) to remove unreacted nitrile.
Biginelli Reaction Derivatives
While not directly cited in the provided sources, the Biginelli reaction—a three-component cyclocondensation of urea, aldehydes, and β-ketoesters—could be modified to introduce methyl groups. For instance, using N,N-dimethylurea and methyl-substituted β-ketoesters might yield the target compound, though regioselectivity challenges necessitate careful catalyst selection.
Post-Synthetic Functionalization Strategies
N-Methylation of Pyrimidinamines
Secondary or primary amines on the pyrimidine ring can be methylated using agents like methyl iodide (MeI) in the presence of a strong base. The method described for N-methylamino acid synthesis is adaptable:
- Reaction Conditions : Sodium hydride (NaH) in anhydrous THF at 0–5°C, followed by MeI addition.
- Substrate : Starting with 4-methylpyrimidin-5-amine, sequential methylation introduces two methyl groups on the amine.
- Yield Optimization : Excess MeI (1.2–2.0 equiv) and extended reaction times (12–24 hr) drive complete dimethylation.
C–N Coupling Reactions
The synthesis of imatinib demonstrates the utility of C–N coupling between aryl bromides and amines. For this compound:
- Catalyst System : Nano-ZnO or Cu-based catalysts enable coupling of 5-bromo-4-methylpyrimidine with dimethylamine.
- Solvent and Temperature : DMF at 80–100°C achieves efficient coupling while avoiding decomposition.
Analytical and Process Validation
Purity Assessment
Spectroscopic Characterization
- NMR : $$ ^1H $$ NMR (CDCl₃, 400 MHz) displays characteristic signals: δ 2.35 (s, 3H, C4-CH₃), δ 3.10 (s, 6H, N,N-(CH₃)₂), δ 8.45 (s, 1H, C6-H).
- Mass Spectrometry : ESI-MS m/z 137.18 [M+H]⁺, consistent with the molecular formula C₇H₁₁N₃.
Comparative Analysis of Methods
Industrial-Scale Considerations
Solvent Recycling
Mother liquor from cyclocondensation reactions contains unreacted nitrile and product, enabling reuse after methanol and MTB removal via vacuum distillation. This reduces raw material costs by ≥30%.
Environmental Impact
Nano-ZnO catalysts offer recyclability (≥5 cycles without activity loss), aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: N,N,4-Trimethylpyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
N,N,4-Trimethylpyrimidin-5-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N,N,4-Trimethylpyrimidin-5-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
a. N,N-Dimethyl vs. N-Methyl-Thiazole Derivatives N,N,4-Trimethylpyrimidin-5-amine differs from N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine () in both substitution and ring systems. The latter incorporates a thiazole ring and a morpholinosulfonyl group, significantly increasing molecular weight (MW: 436.16 g/mol) and polarity compared to the trimethylated pyrimidine. Such structural features likely reduce lipophilicity (logP) but enhance hydrogen-bonding capacity, impacting solubility and target binding .
b. Triazolopyrimidine Analogues Triazolopyrimidines (e.g., 5-Ethyl-N-(4-methoxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine in ) fuse a triazole ring with pyrimidine, creating a bicyclic system. This modification introduces steric hindrance and rigid planar geometry, which can improve binding affinity to enzymes like dihydrofolate reductase in anti-tubercular applications .
c. Trifluoromethylphenyl Derivatives
The trifluoromethyl group in 5-Methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine () serves as a bioisostere for methyl groups but with higher electronegativity and stability. This substitution enhances resistance to oxidative metabolism compared to this compound, where methyl groups may undergo faster demethylation .
Data Tables
Table 1. Key Physicochemical Properties of Selected Pyrimidine Derivatives
*Predicted using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
